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Compound of Interest

Compound Name:
4-Chloro-2-methoxy-6-

methylquinoline

Cat. No.: B055551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Chloro-2-methoxy-6-methylquinoline. Due to the limited availability of

experimentally derived public data, this document presents a combination of experimental

mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for

the identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-Chloro-2-
methoxy-6-methylquinoline.

Mass Spectrometry (MS) Data
The mass spectrometry data was obtained from the PubChem database and represents

experimental findings from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Experimental Mass Spectrometry Data for 4-Chloro-2-methoxy-6-methylquinoline
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Mass to Charge (m/z) Relative Intensity (%) Ion

207 99.99 [M]+•

164 62.58 [M-CH3-CO]+•

192 35.14 [M-CH3]+

209 32.80 [M+2]+•

166 20.27 [M-CH3-CO+2]+•

Source: PubChem CID 610114.[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
The following ¹H NMR data has been predicted using an online NMR prediction tool. The

predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹H NMR (CDCl₃, 400 MHz) Data for 4-Chloro-2-methoxy-6-
methylquinoline

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.89 d 1H H-8

7.45 dd 1H H-7

7.31 s 1H H-5

6.95 s 1H H-3

4.05 s 3H OCH₃

2.48 s 3H CH₃

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
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The ¹³C NMR data presented below is predicted and provides an estimation of the chemical

shifts for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR (CDCl₃, 100 MHz) Data for 4-Chloro-2-methoxy-6-
methylquinoline

Chemical Shift (ppm) Assignment

162.5 C-2

156.8 C-6

148.0 C-4

145.1 C-8a

134.7 C-4a

130.5 C-8

124.8 C-7

121.9 C-5

100.2 C-3

53.8 OCH₃

21.5 CH₃

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are listed below, indicating the principal vibrational modes

of the molecule.

Table 4: Predicted IR Absorption Bands for 4-Chloro-2-methoxy-6-methylquinoline
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1610-1590 Strong C=N stretch (quinoline ring)

1570-1450 Strong C=C stretch (aromatic ring)

1250-1200 Strong C-O stretch (aryl ether)

1100-1000 Medium C-O stretch

850-800 Strong C-H bend (out-of-plane)

750-700 Strong C-Cl stretch

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory procedures for the

analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-Chloro-2-methoxy-6-methylquinoline.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean,

dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved

and the solution is homogeneous.

¹H NMR Spectrum Acquisition:
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The spectrum is recorded on a 400 MHz NMR spectrometer.

A standard single-pulse experiment is typically used.

Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds,

a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 16-64) to

achieve a good signal-to-noise ratio.

¹³C NMR Spectrum Acquisition:

The spectrum is recorded on a 100 MHz NMR spectrometer.

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the

spectrum and enhance sensitivity.

Key parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds,

a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more)

due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly

used.

ATR-FTIR Spectroscopy:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Place a small amount of the solid 4-Chloro-2-methoxy-6-methylquinoline sample

directly onto the ATR crystal.

Apply pressure using the pressure clamp to ensure good contact between the sample and

the crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹

and an accumulation of 16-32 scans.

KBr Pellet Method:
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Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle.

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.

Place the KBr pellet in the sample holder of the FTIR instrument and record the spectrum

as described for the ATR method.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 4-Chloro-2-methoxy-6-methylquinoline in a suitable volatile

solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1

mg/mL.

GC-MS Analysis:

Gas Chromatograph (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is

typically used.

Injector Temperature: 250-280 °C.

Injection Volume: 1 µL in splitless mode.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, then

ramped to 280 °C at a rate of 15-20 °C/min, and held at 280 °C for 5-10 minutes.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-Chloro-2-methoxy-6-methylquinoline.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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